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Compound of Interest

Compound Name: (S)-(-)-Nicotine-15N

Cat. No.: B1144416

Technical Guide: (S)-(-)-Nicotine-*>N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(-)-Nicotine-1°N, a stable isotope-
labeled form of the naturally occurring alkaloid, nicotine. This guide covers its chemical and
physical properties, relevant signaling pathways, and detailed experimental protocols where its
isotopic label is advantageous, particularly in metabolism and quantitative analysis studies.

Core Data Presentation

The incorporation of a 1°N stable isotope into the (S)-(-)-Nicotine molecule results in a
predictable mass shift, a feature that is leveraged in various analytical techniques. The key
guantitative data for (S)-(-)-Nicotine-°N, along with its unlabeled counterpart for comparison,
are summarized below.

Property (S)-(-)-Nicotine-*>N (S)-(-)-Nicotine
CAS Number 72496-00-5 54-11-5
Molecular Formula C10H14*°N2 C1oH14N2
Molecular Weight (Average) 163.225 g/mol 162.236 g/mol
Monoisotopic Mass 163.113 u 162.1157 u
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Note on Molecular Weight vs. Monoisotopic Mass: Molecular weight (or average molecular
mass) is the weighted average of the masses of all naturally occurring isotopes of the elements
in a molecule. Monoisotopic mass is the mass of a molecule calculated using the mass of the
most abundant isotope of each element. For applications such as high-resolution mass
spectrometry, the monoisotopic mass is a more precise and relevant value.

Nicotine Signaling Pathways

(S)-(-)-Nicotine primarily exerts its physiological effects by acting as an agonist at nicotinic
acetylcholine receptors (nNAChRs). These are ligand-gated ion channels that are widely
distributed throughout the central and peripheral nervous systems. The binding of nicotine to
NAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na*
and Ca?*) and subsequent depolarization of the neuron. This initial event activates a cascade
of downstream signaling pathways that mediate the diverse effects of nicotine.

The following diagram illustrates a simplified overview of the key signaling pathways activated
by nicotine. The use of 1°*N-labeled nicotine can be instrumental in tracing the engagement of
nicotine with its receptors and its subsequent downstream effects in experimental models.
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Nicotine binding to nAChR and activation of downstream signaling cascades.

Experimental Protocols

The primary utility of (S)-(-)-Nicotine-*>N lies in its application as an internal standard in
guantitative mass spectrometry-based assays and as a tracer in metabolic studies.
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Quantification of Nicotine in Biological Samples by
Isotope Dilution Mass Spectrometry

This protocol provides a general workflow for the quantification of nicotine in biological matrices

such as plasma, urine, or saliva using (S)-(-)-Nicotine->N as an internal standard.

a. Sample Preparation:

To a known volume of the biological sample (e.g., 100 pL of plasma), add a known amount of
(S)-(-)-Nicotine-1>N solution in a suitable solvent (e.g., methanol) to serve as the internal
standard.

Perform a protein precipitation step by adding a threefold volume of a cold organic solvent
(e.g., acetonitrile or acetone).

Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes)
to pellet the precipitated proteins.

Carefully collect the supernatant for analysis.

. LC-MS/MS Analysis:

Chromatography: Employ a reverse-phase C18 column for chromatographic separation.

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is
typically effective for eluting nicotine.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode.

o Multiple Reaction Monitoring (MRM):

= Nicotine (unlabeled): Monitor the transition of the precursor ion (m/z 163.1) to a specific
product ion (e.g., m/z 132.1).
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» (S)-(-)-Nicotine-15N (internal standard): Monitor the transition of the precursor ion (e.g.,
m/z 164.1) to its corresponding product ion (e.g., m/z 133.1).

o The exact m/z values should be optimized for the specific instrument used.
c. Quantification:

o Generate a calibration curve by analyzing a series of standards containing known
concentrations of unlabeled nicotine and a fixed concentration of the (S)-(-)-Nicotine-*>N
internal standard.

o Calculate the ratio of the peak area of the unlabeled nicotine to the peak area of the 1°N-
labeled internal standard for each sample and calibrator.

o Determine the concentration of nicotine in the unknown samples by interpolating their peak
area ratios on the calibration curve.

Nicotine Metabolism Studies

(S)-(-)-Nicotine-1>N can be used to trace the metabolic fate of nicotine in in vitro or in vivo
systems.

a. In Vitro Metabolism (e.g., using liver microsomes):

o Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-
generating system, and a buffer (e.g., phosphate buffer, pH 7.4).

e Add (S)-(-)-Nicotine-1>N to the mixture to initiate the metabolic reaction.

e Incubate at 37°C for a specified time.

» Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

o Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS/MS.

o By monitoring for the expected masses of potential 1°N-labeled metabolites (e.g., *°N-
cotinine, *>N-nornicotine), the metabolic profile can be elucidated.
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b. In Vivo Metabolism (e.g., in animal models):

Administer a known dose of (S)-(-)-Nicotine-1>N to the animal model.

Collect biological samples (e.qg., blood, urine, feces) at various time points.

Process the samples as described in the quantification protocol.

Analyze the samples by LC-MS/MS to identify and quantify the parent 1>N-labeled nicotine
and its *°N-labeled metabolites. This allows for the determination of pharmacokinetic
parameters such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of (S)-(-)-Nicotine-*>N

While commercially available, understanding the synthesis of (S)-(-)-Nicotine-1°N can be
valuable. A common synthetic route involves the methylation of (S)-nornicotine using a *>N-
labeled methylating agent. A more direct approach would involve the use of 1°N-labeled
precursors in the total synthesis of the nicotine molecule. One reported method for the
synthesis of (S)-nicotine involves the reduction of myosmine to nornicotine, followed by
enantiomeric separation and subsequent methylation. To produce the *>N-labeled variant, a
15N-containing precursor would need to be incorporated in the early stages of the synthesis of
the pyrrolidine or pyridine ring.

The following diagram outlines a conceptual workflow for a study investigating nicotine
metabolism using the *>N-labeled compound.
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Workflow for a nicotine metabolism study using *>N-labeled nicotine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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